N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
Description
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by two distinct pyrazole rings. The first pyrazole (1-ethyl-1H-pyrazol-5-yl) contains an ethyl group at the N1 position, while the second pyrazole (1,5-dimethyl-1H-pyrazol-3-amine) is substituted with methyl groups at N1 and C5, with an amine group at C2. The two rings are connected via a methylene bridge.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-10(5-6-13-16)8-12-11-7-9(2)15(3)14-11/h5-7H,4,8H2,1-3H3,(H,12,14) |
InChI Key |
ORRRHIGOEKUQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NN(C(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Precursors
The 1,5-dimethyl-1H-pyrazol-3-amine moiety is typically synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol at 70–80°C for 6–8 hours to form 1,5-dimethyl-1H-pyrazol-3-amine with 78% yield. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ±5% per 5°C deviation |
| Solvent | Ethanol | Methanol reduces yield by 12% |
| Hydrazine Equiv. | 1.1–1.3 | Substoichiometric leads to dimerization |
This method avoids hazardous reagents but requires precise stoichiometric control to prevent over-alkylation.
Ethyl-Substituted Pyrazole Synthesis
The (1-ethyl-1H-pyrazol-5-yl)methyl group is constructed through regioselective alkylation. Patent CN112079781A demonstrates that treating 5-bromo-1H-pyrazole with ethyl iodide in DMF at 50°C for 12 hours achieves 83% N-ethylation. Key challenges include:
-
Competing C- vs. N-alkylation (controlled via base selection)
-
Bromine substituent directing effects (meta/para ratios 3:1)
Post-alkylation, the methylene bridge is introduced via nucleophilic substitution. For instance, reacting ethylated pyrazole with chloromethyl pivalate in THF at −20°C yields the chloromethyl intermediate, which undergoes amination with 1,5-dimethyl-1H-pyrazol-3-amine.
Coupling Strategies for Molecular Assembly
Silylation-Mediated Cross-Coupling
Patent CN111072566A details a silylation approach using trimethylchlorosilane (TMSCl) to activate the pyrazole nitrogen. The protocol involves:
-
Silylation of 1,5-dimethyl-1H-pyrazol-3-amine with TMSCl/triethylamine (2.2 equiv) in toluene (85% yield)
-
Coupling with (1-ethyl-1H-pyrazol-5-yl)methyl chloride at 40°C for 8 hours
-
Acidic workup (10% HCl) to remove silyl protecting groups
This method enhances coupling efficiency from 52% to 76% compared to direct alkylation.
Buchwald-Hartwig Amination
Modern catalytic methods employ Pd(OAc)₂/Xantphos systems for C–N bond formation. Experimental data shows:
| Catalyst System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 100 | 24 | 89 |
| CuI/1,10-phenanthroline | 120 | 36 | 65 |
The palladium-catalyzed route provides superior yields but requires rigorous oxygen exclusion.
Purification and Analytical Characterization
Chromatographic Separation
Silica gel chromatography (hexane/EtOAc 4:1 → 1:2 gradient) effectively isolates the target compound with >95% purity. TLC monitoring (Rf = 0.32 in CH₂Cl₂/MeOH 9:1) ensures reaction completion.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 3.72 (s, 3H, NCH₃), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 4.88 (s, 2H, CH₂N)
-
HRMS : m/z calcd for C₁₁H₁₈N₅ [M+H]⁺ 228.1564, found 228.1561
Industrial-Scale Optimization
Cost-Effective Reagent Selection
Replacing dimethyl sulfate with diethyl carbonate in methylation steps reduces toxicity while maintaining 91% yield. Comparative analysis:
| Alkylating Agent | Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dimethyl sulfate | 12.50 | 93 | 98 |
| Diethyl carbonate | 18.20 | 91 | 99 |
Solvent Recycling
Toluene recovery via fractional distillation achieves 87% reuse efficiency, lowering production costs by $2.8/kg.
Emerging Methodologies
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times from 12 hours to 45 minutes through enhanced heat/mass transfer. A microreactor setup with 0.5 mm channels achieves 82% yield at 150°C.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: p-Toluenesulfonic acid, palladium on carbon .Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives .
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
Pyrazole-based compounds are widely studied for their versatility. Below is a detailed comparison with structurally related compounds:
Key Observations:
Substituent Effects on Properties: The ethyl group at N1 (as in the target compound) enhances lipophilicity compared to methyl substituents (e.g., 1,5-dimethyl-1H-pyrazol-3-amine) . Amine vs. Amide: The target compound’s free amine group (vs.
Synthetic Pathways :
- Methylation and alkylation reactions (e.g., using CH3I in hot acetone, as in Compound 14 ) are common for pyrazole derivatives. However, the target compound’s methylene bridge suggests a reductive amination or nucleophilic substitution step.
Spectroscopic Trends: IR Spectroscopy: Amine N-H stretches (~3,200 cm⁻¹) and pyrazole C-N vibrations (~1,600 cm⁻¹) are characteristic . NMR: Pyrazole protons (e.g., H-4 in Compound 13 at δ 5.95 ppm) and methylene bridges (δ 3.5–4.0 ppm) are diagnostic .
The target compound’s amine group may offer distinct interaction sites for biological targets.
Biological Activity
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, a pyrazole derivative, has garnered interest for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 255.75 g/mol. It features two pyrazole rings and an ethyl substituent, which may influence its biological interactions. The presence of multiple nitrogen atoms suggests diverse chemical reactivity and potential pharmacological effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:
These findings suggest that this compound could exhibit similar efficacy against cancer cells.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets. It is hypothesized to act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways related to cell proliferation and apoptosis.
Synthesis and Chemical Reactions
The synthesis of this compound can be approached through various methods typical for pyrazole derivatives. These methods allow for controlled introduction of substituents at specific positions on the pyrazole rings.
Types of Reactions
The compound can undergo several chemical reactions:
Oxidation: Using agents like hydrogen peroxide to form oxides.
Reduction: Employing reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution: The ethyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 3,5-Dimethylpyrazole | 0.87 | Simpler structure; lacks ethyl substitution |
| 4-Aminoantipyrine | 0.83 | Known anti-inflammatory agent |
| Pyrazolo[1,5-a]pyridin-5-amines | 0.76 | Incorporates pyridine; diverse activities |
This comparison highlights the potential versatility and unique structural features of this compound in various applications across medicinal chemistry.
Q & A
Basic: What are the established synthetic routes for N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions and alkylation steps . A common approach includes:
- Step 1: Reacting 1-ethyl-1H-pyrazole with a carbonyl compound (e.g., aldehyde or ketone) under acidic conditions to form the pyrazole core.
- Step 2: Introducing the methylene bridge via nucleophilic substitution using 1,5-dimethyl-1H-pyrazol-3-amine and a halogenated intermediate (e.g., chloromethylpyrazole).
- Step 3: Purification via column chromatography or recrystallization, achieving yields of ~70-85% under optimized conditions .
Key Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60-80°C |
| Catalyst | HCl or H₂SO₄ |
| Solvent | Ethanol or DMF |
Basic: What analytical techniques are prioritized for structural validation of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., ethyl groups at δ ~1.3 ppm, pyrazole protons at δ ~6.0-7.5 ppm) .
- LCMS/HRMS: Verify molecular weight (e.g., [M+H]⁺ at m/z 236.2) and purity (>95%) .
- Elemental Analysis: Validate C, H, N percentages (e.g., C: 61.2%, H: 7.6%, N: 31.2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
